molecular formula C19H21N3O2S B12411987 Egfr/her2-IN-7

Egfr/her2-IN-7

Cat. No.: B12411987
M. Wt: 355.5 g/mol
InChI Key: PGZHYLDDJOVDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr/her2-IN-7 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Malfunctions in these receptors are often associated with various cancers, particularly breast cancer .

Preparation Methods

The synthesis of Egfr/her2-IN-7 involves multiple steps, including the formation of heterocyclic cores. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using automated systems to ensure consistency and purity .

Chemical Reactions Analysis

Egfr/her2-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Egfr/her2-IN-7 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of receptor inhibition. In biology, it helps in understanding cell signaling pathways. In medicine, it is being tested in clinical trials for its efficacy in treating cancers associated with EGFR and HER2 overexpression. In the industry, it is used in the development of targeted therapies for cancer treatment .

Mechanism of Action

Egfr/her2-IN-7 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition prevents the phosphorylation of tyrosine residues in the intracellular domain, thereby blocking downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) pathways. These pathways are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Egfr/her2-IN-7 is unique in its dual inhibition of both EGFR and HER2. Similar compounds include other dual inhibitors like afatinib and lapatinib, which also target these receptors but may have different efficacy and side effect profiles. Other similar compounds include ZINC21942954 and its derivatives, which have shown potential as dual inhibitors in in silico and in vitro studies .

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

5-(4-methylphenyl)-6-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C19H21N3O2S/c1-13-5-7-14(8-6-13)17-15(11-21-9-3-2-4-10-21)20-19-22(17)16(12-25-19)18(23)24/h5-8,12H,2-4,9-11H2,1H3,(H,23,24)

InChI Key

PGZHYLDDJOVDMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C3N2C(=CS3)C(=O)O)CN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.